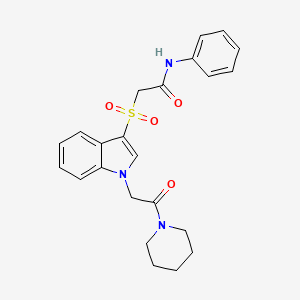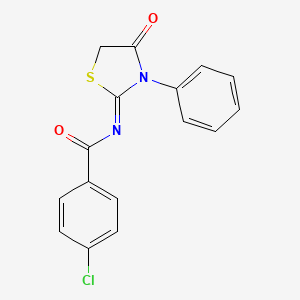![molecular formula C18H8Cl4N2S2 B2669625 4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole CAS No. 328070-01-5](/img/structure/B2669625.png)
4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound characterized by the presence of two thiazole rings and dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the formation of thiazole rings through cyclization reactions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with thioamides under acidic conditions to form the thiazole rings. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or fluorinated derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dichlorophenyl)-3,4-dihydro-1-(2H)-napthalenone: Shares the dichlorophenyl group but differs in the core structure.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains the dichlorophenyl group but has a urea moiety instead of thiazole rings.
Uniqueness
4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and symmetrical structure, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2S2/c19-11-3-1-9(5-13(11)21)15-7-25-17(23-15)18-24-16(8-26-18)10-2-4-12(20)14(22)6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRKXXPHHHOPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2669544.png)

![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)
![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)








![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)
